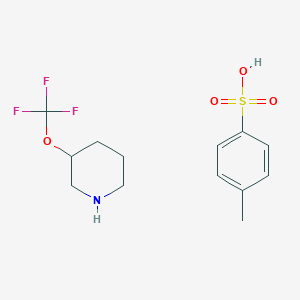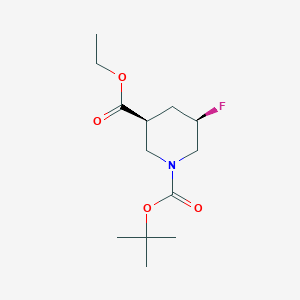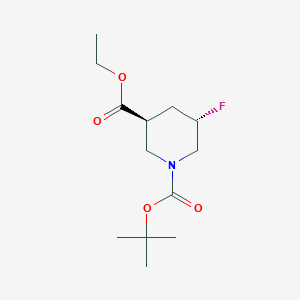
3-Trifluoromethoxy-piperidine Tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethoxy-piperidine Tosylate is a chemical compound that features a trifluoromethoxy group attached to a piperidine ring, which is further modified with a tosylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethoxy-piperidine Tosylate typically involves the introduction of the trifluoromethoxy group into the piperidine ring. One common method is the trifluoromethoxylation reaction, which can be achieved using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group into the desired molecular framework .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize readily available organic precursors and fluorinating agents such as cesium fluoride to generate the trifluoromethoxy anion on demand .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethoxy-piperidine Tosylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
3-Trifluoromethoxy-piperidine Tosylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Trifluoromethoxy-piperidine Tosylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate various biological processes, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications such as agrochemicals and pharmaceuticals.
Piperidine Derivatives: Other piperidine derivatives, such as ethyl piperidine-3-carboxylate, share structural similarities and are used in drug design and synthesis.
Uniqueness
3-Trifluoromethoxy-piperidine Tosylate is unique due to the presence of both the trifluoromethoxy and tosylate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;3-(trifluoromethoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H10F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;7-6(8,9)11-5-2-1-3-10-4-5/h2-5H,1H3,(H,8,9,10);5,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCYWBQKBLMDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester](/img/structure/B8191810.png)













